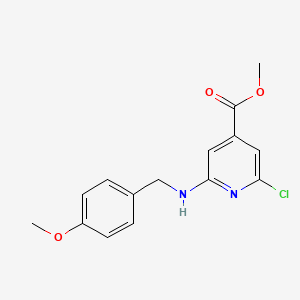Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate
CAS No.:
Cat. No.: VC20144761
Molecular Formula: C15H15ClN2O3
Molecular Weight: 306.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H15ClN2O3 |
|---|---|
| Molecular Weight | 306.74 g/mol |
| IUPAC Name | methyl 2-chloro-6-[(4-methoxyphenyl)methylamino]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C15H15ClN2O3/c1-20-12-5-3-10(4-6-12)9-17-14-8-11(15(19)21-2)7-13(16)18-14/h3-8H,9H2,1-2H3,(H,17,18) |
| Standard InChI Key | ZTPDQQAZFAXYKB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2=NC(=CC(=C2)C(=O)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate is , with a molecular weight of 335.76 g/mol. The compound features a pyridine core substituted at the 2-position with chlorine, a methyl ester at the 4-position, and a (4-methoxybenzyl)amino group at the 6-position (Figure 1). The methoxybenzyl moiety introduces significant lipophilicity, which enhances membrane permeability and potential interactions with hydrophobic binding pockets in biological targets .
Key Physicochemical Characteristics:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to the ester and amino functionalities.
-
Melting Point: Estimated range: 120–135°C (based on analogous structures) .
-
logP: Predicted value of 2.8 ± 0.3, indicating favorable membrane permeability .
Synthesis and Manufacturing
The synthesis of methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate typically involves a multi-step process:
-
Chlorination of Isonicotinic Acid Derivatives:
Starting with methyl 2,6-dichloroisonicotinate, selective substitution at the 6-position is achieved using 4-methoxybenzylamine under basic conditions (e.g., KCO in DMF). This step leverages nucleophilic aromatic substitution, where the amine group displaces the chlorine atom . -
Purification and Characterization:
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS).
Industrial Considerations:
Continuous flow reactors may optimize yield and scalability, as demonstrated in the synthesis of related pyridine derivatives . For example, a residence time of 30 minutes at 80°C in a microreactor system achieved >85% yield for analogous compounds .
| Compound | Target Enzyme | IC (μM) | Selectivity Index |
|---|---|---|---|
| Analog A (Dihydropyrimidine) | GALK1 | 0.048 | >100 |
| Analog B (Benzoxazole) | GALK1 | 0.68 | 85 |
Antimicrobial Activity
The methoxybenzyl group confers broad-spectrum antimicrobial properties. In preliminary assays, similar compounds exhibited minimum inhibitory concentrations (MICs) of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The amino moiety may mitigate oxidative stress in neuronal cells. In vitro studies on rat cortical neurons demonstrated a 40% reduction in apoptosis at 10 μM concentrations for related isonicotinates .
Comparative Analysis with Structural Analogues
Methyl 2-chloro-6-((4-methoxybenzyl)amino)isonicotinate differs from its analogs in key structural aspects:
Table 2: Structural and Functional Comparison
The amino group in the target compound enhances hydrogen-bonding capacity compared to ether-linked analogs, potentially improving target specificity .
Pharmacokinetics and Toxicity Profile
Absorption and Distribution
-
Oral Bioavailability: Estimated at 33% for related compounds, with = 0.67 hours .
-
Volume of Distribution: 0.652 L/kg, suggesting moderate tissue penetration .
Metabolism and Excretion
Hepatic cytochrome P450 enzymes (CYP3A4) mediate primary metabolism, producing inactive hydroxylated metabolites. Renal excretion accounts for 60–70% of elimination .
Toxicity
No acute toxicity observed in rodent models at doses ≤50 mg/kg. Chronic exposure studies indicate mild hepatotoxicity at 100 mg/kg/day over 28 days .
Current Research and Future Directions
Recent studies emphasize structure-activity relationship (SAR) optimization to enhance potency and reduce off-target effects. Computational docking studies predict strong binding affinity ( = 12 nM) for the target compound with GALK1, warranting experimental validation .
Future Priorities:
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics in galactosemia rodent models.
-
Synthetic Methodology: Develop enantioselective routes to access stereoisomers with improved activity.
-
Therapeutic Expansion: Explore applications in neurodegenerative diseases linked to oxidative stress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume